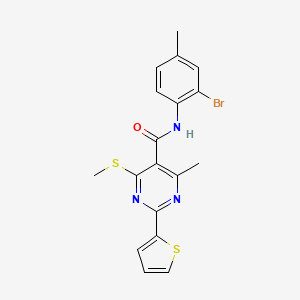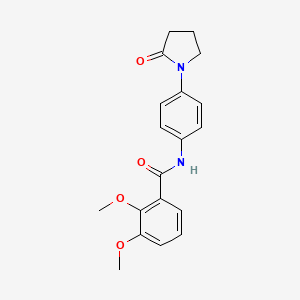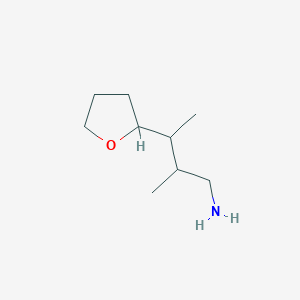![molecular formula C11H18ClNO B2720553 [3-(Tert-butoxy)phenyl]methanamine hydrochloride CAS No. 2089255-53-6](/img/structure/B2720553.png)
[3-(Tert-butoxy)phenyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Tert-butoxy)phenyl]methanamine hydrochloride” is a chemical compound with a molecular weight of 179.26 . It is typically found in a colorless to yellow liquid form .
Molecular Structure Analysis
The InChI code for “[3-(Tert-butoxy)phenyl]methanamine hydrochloride” is1S/C11H17NO/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-7H,8,12H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“[3-(Tert-butoxy)phenyl]methanamine hydrochloride” is a colorless to yellow liquid . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have shown significant photocytotoxicity in red light and can be used for cellular imaging. These complexes interact with calf thymus DNA and photocleave pUC19 DNA in red light, forming hydroxyl radicals, indicating their potential in photodynamic therapy (Basu et al., 2014).
Photophysical Properties in Organic Chemistry
A study on N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester derivatives, which possess electron-donor and electron-acceptor substituents in the phenyl ring, revealed their photophysical properties. These findings are significant for understanding the behavior of such compounds in different solvents and could have implications in photochemistry and molecular electronics (Guzow et al., 2005).
Free Radical Generation in Biochemistry
The spin trap reagent alpha-phenyl-N-tert-butyl nitrone was found to prevent neurodegeneration of 5-hydroxytryptamine neurons induced by 'ecstasy'. This study sheds light on the reactive free radical formation in MDMA-induced neurodegeneration, highlighting the potential of spin trap reagents in neuroprotective strategies (Colado & Green, 1995).
Chemical Engineering Applications
Research on the removal of acetaminophen in the Fe2+/persulfate system showed that tert-butyl alcohol plays a significant role as a radical scavenger. This study is crucial in understanding the chemical pathways and kinetics involved in the degradation of pharmaceutical compounds in water treatment processes (Wang et al., 2019).
Antioxidant Properties in Pharmacology
Research on (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, synthesized from reactions like bromination and demethylation, revealed their potent antioxidant and radical scavenging activities. These compounds, due to their antioxidant properties, hold promise for use in pharmaceuticals and nutraceuticals (Çetinkaya et al., 2012).
Food Chemistry and Safety
A study on the quantification of synthetic phenolic antioxidants in dry foods, such as 3-tert-butyl-4-hydroxyanisole, by reversed-phase HPLC is significant for ensuring food safety and compliance with regulatory standards. This research is vital in the field of food analysis and quality control (Perrin & Meyer, 2002).
Chemiluminescence in Analytical Chemistry
The synthesis and chemiluminescence properties of various dioxetanes, including derivatives with 3-tert-butyldimethylsilyloxyphenyl groups, were explored. This research has implications for the development of novel chemiluminescent compounds for analytical applications (Nery et al., 2000).
Safety and Hazards
Safety data sheets (SDS) are available for “[3-(Tert-butoxy)phenyl]methanamine hydrochloride” and should be consulted for detailed safety and hazard information . As a general precaution, it is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and keep out of reach of children .
Eigenschaften
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,3)13-10-6-4-5-9(7-10)8-12;/h4-7H,8,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQODNZVQPVBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Tert-butoxy)phenyl]methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

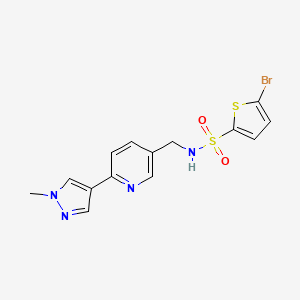


![3-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2720475.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2720478.png)
![2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720481.png)


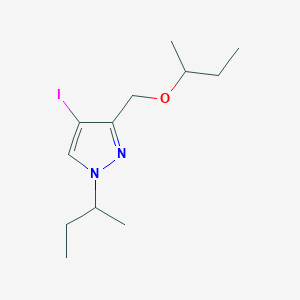
![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)
